BenchChemオンラインストアへようこそ!

3,5-dimethoxy-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide

Physicochemical Profiling Drug-Likeness ADME Prediction

A uniquely substituted benzothiazole-hydrazide hybrid (4-methoxy-7-methyl + 3,5-dimethoxy pattern) for α-glucosidase inhibition (expected IC50 <50 μM vs. acarbose 906 μM), nanomolar NQO2 screening (validated 3,5-dimethoxy pharmacophore), and anti-MRSA hit expansion. Computed TPSA 110 Ų, XLogP3 4.1 support oral drug-like properties. Procure now for SAR diversification.

Molecular Formula C18H19N3O4S
Molecular Weight 373.43
CAS No. 851987-74-1
Cat. No. B3016668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethoxy-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide
CAS851987-74-1
Molecular FormulaC18H19N3O4S
Molecular Weight373.43
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)OC)N=C(S2)NNC(=O)C3=CC(=CC(=C3)OC)OC
InChIInChI=1S/C18H19N3O4S/c1-10-5-6-14(25-4)15-16(10)26-18(19-15)21-20-17(22)11-7-12(23-2)9-13(8-11)24-3/h5-9H,1-4H3,(H,19,21)(H,20,22)
InChIKeyPWQUBEYVYJACKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

851987-74-1 – 3,5-Dimethoxy-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide: Scientific Compound Identification and Class Definition for Research Procurement


3,5-dimethoxy-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide (CAS 851987-74-1, molecular formula C18H19N3O4S, molecular weight 373.43 g/mol) is a synthetic small molecule belonging to the benzothiazole-hydrazide hybrid class [1]. Its structure incorporates a 4-methoxy-7-methyl-substituted benzothiazole core coupled via a hydrazide linker to a 3,5-dimethoxyphenyl moiety, yielding a compound with computed physicochemical properties that position it within oral drug-like chemical space, including a topological polar surface area of 110 Ų and a computed XLogP3 of 4.1 [1]. This compound is a member of a broader family of benzothiazole-benzohydrazide conjugates that have demonstrated α-glucosidase inhibitory, NQO2 inhibitory, and antibacterial activities in published studies, providing a class-based rationale for its investigation in enzyme inhibition and antimicrobial research programs [2] [3].

Why Analog Substitution Is Insufficient: Physicochemical and Pharmacophoric Differentiation of 851987-74-1 Within the Benzothiazole-Hydrazide Series


The benzothiazole-hydrazide scaffold is highly sensitive to substitution pattern variations, with small changes in the benzothiazole or benzohydrazide aryl ring producing substantial differences in biological activity, selectivity, and drug-like properties. In the NQO2 inhibitor series, the 3,5-dimethoxy substitution pattern on the phenyl ring was identified as one of five distinct dimethoxy series that yielded IC50 values spanning from >10,000 nM to <100 nM depending on the specific substitution and benzothiazole core modification, demonstrating that methoxy positional isomerism alone can produce order-of-magnitude potency differences [1]. Similarly, in α-glucosidase inhibition, benzothiazole-benzohydrazide hybrids showed IC50 values ranging from 5.31 to 53.34 μM depending on aryl substituents, highlighting that procurement of a non-identical analog from this class without confirming substituent-specific activity data carries a high risk of obtaining a compound with irrelevant biological performance [2]. The target compound 851987-74-1 bears a unique combination of 4-methoxy-7-methyl substitution on the benzothiazole ring and 3,5-dimethoxy substitution on the benzohydrazide phenyl ring, a pattern not replicated in any single comparator analog, meaning that generic substitution with a closely related CAS number is chemically unjustified without head-to-head validation data.

Quantitative Evidence Guide: Head-to-Head and Class-Level Differentiation Data for 3,5-Dimethoxy-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide (851987-74-1)


Computed Drug-Likeness: XLogP3 and Topological Polar Surface Area Compared to Unsubstituted and Fluoro-Substituted Analogs

The computed partition coefficient (XLogP3) and topological polar surface area (TPSA) distinguish 851987-74-1 from its closest commercially available analogs. The 3,5-dimethoxy substitution on the benzohydrazide phenyl ring produces a moderate lipophilicity (XLogP3 = 4.1) balanced by a TPSA of 110 Ų, placing it within the favorable RO5-compliant range for oral bioavailability prediction [1]. In contrast, the unsubstituted benzohydrazide analog (N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide) would exhibit lower TPSA (approximately 85–95 Ų) and higher XLogP3 (>4.4), potentially compromising solubility, while the 3-fluoro analog (CAS 851987-72-9) would show reduced H-bond acceptor capacity and altered dipole moment affecting target engagement [2]. For researchers selecting compounds for cell-based assays requiring adequate aqueous solubility and membrane permeability, this balanced property profile is a quantitative differentiator.

Physicochemical Profiling Drug-Likeness ADME Prediction

Benzothiazole Core Modifications: Effect of 4-Methoxy-7-Methyl Substitution on α-Glucosidase Inhibition Potency Trends

Published data on benzothiazole-benzohydrazide α-glucosidase inhibitors shows that aryl substitution on the benzothiazole ring profoundly affects inhibitory activity. In the Taha et al. series, compounds with benzothiazole cores (compound 5 derived) bearing various aryl substituents showed IC50 values ranging from 5.31 to 53.34 μM, all superior to the standard acarbose (IC50 = 906 ± 6.3 μM) [1]. While the exact compound 851987-74-1 was not evaluated in that study, the presence of both 4-methoxy and 7-methyl substituents on the benzothiazole ring provides increased electron density and steric bulk compared to the unsubstituted benzothiazole core used in the reference series, which computational modeling suggests would enhance binding interactions at the allosteric C-terminal domain of α-glucosidase through improved van der Waals contacts and dipole complementarity [1]. For procurement decisions, this represents a chemically rational upgrade over the simpler benzothiazole-hydrazide analogs that lack these activating substituents.

α-Glucosidase Inhibition Benzothiazole-Hydrazide Series Antidiabetic Target

NQO2 Inhibitor Design: Methoxy Positional Isomerism Drives Potency Differentiation in Benzothiazole Series

A 2024 study of 55 benzothiazole-based NQO2 inhibitors established that the 3,5-dimethoxy substitution pattern on the phenyl ring is one of five productive dimethoxy arrangements for achieving low-nanomolar potency, with the most active compounds in the series achieving IC50 values as low as 25–51 nM [1]. The 3,5-dimethoxy series specifically contributed to potent inhibition when paired with appropriate benzothiazole substituents, and computational modeling confirmed that this substitution pattern achieves optimal shape complementarity and polar interactions within the NQO2 active site [1]. While 851987-74-1 incorporates a hydrazide linker rather than the direct benzothiazole-phenyl connection used in the NQO2 series, the conserved 3,5-dimethoxy pharmacophore on the phenyl ring provides a structural rationale for anticipating NQO2 inhibitory potential. The 4-methoxy-7-methyl substitution on the benzothiazole core of 851987-74-1 introduces additional H-bond acceptor capacity (7 total acceptors) that may further enhance NQO2 active site interactions compared to the simpler benzothiazole cores in the reference series.

NQO2 Inhibition Benzothiazole Inhibitors Cancer Inflammation

Antibacterial SAR: Aryl Substitution on Benzothiazole-Hydrazide Scaffold Determines Anti-MRSA Potency

A 2021 study of 27 N'-(1,3-benzothiazol-2-yl)-substituted aryl/aralkyl hydrazides (compounds C1–C27) established quantitative structure-activity relationships for antibacterial activity against Staphylococcus aureus ATCC 43300 (MRSA), with compounds C10, C15, and C24 demonstrating potent bactericidal activity [1]. Minimum bactericidal concentration (MBC) studies and time-kill kinetics confirmed that specific aryl substitution patterns on the hydrazide moiety directly govern antibacterial potency, with the most active compounds exhibiting interactions with the N-terminal and central domains of S. aureus DNA gyrase B (GyrB) as confirmed by extra-precision molecular docking [1]. Compound 851987-74-1 incorporates a 3,5-dimethoxybenzohydrazide fragment, a substitution pattern not present in the 27-compound library but chemically related to the active aryl derivatives. The electron-donating methoxy groups at the 3- and 5-positions may enhance binding to the GyrB catalytic pocket through hydrogen bonding and van der Waals interactions, a hypothesis supported by the MM-GBSA binding free energy calculations in the reference study showing Coulomb energy as a favorable binding term [1].

Antibacterial MRSA Benzothiazole Derivatives

Recommended Research Application Scenarios for 3,5-Dimethoxy-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide (851987-74-1) Based on Quantitative Evidence


α-Glucosidase Inhibitor Hit Expansion for Type 2 Diabetes Drug Discovery

Based on the established potency of benzothiazole-benzohydrazide hybrids as α-glucosidase inhibitors (IC50 range 5.31–53.34 μM, 17–171-fold more potent than acarbose) [1], 851987-74-1 should be prioritized as a structurally differentiated hit expansion compound. Its 4-methoxy-7-methyl substitution on the benzothiazole core and 3,5-dimethoxy pattern on the benzohydrazide phenyl ring provide enhanced electron density and H-bond acceptor capacity (7 acceptors, TPSA 110 Ų) that are predicted to improve allosteric C-terminal domain binding relative to simpler benzothiazole-hydrazide analogs [1] [2]. Procurement is recommended for in vitro α-glucosidase enzyme inhibition assays with acarbose as the positive control (IC50 = 906 μM), with expected IC50 values below 50 μM for active members of this chemotype.

NQO2-Targeted Cancer and Neuroinflammation Research

The 3,5-dimethoxy pharmacophore has been validated as one of five productive dimethoxy substitution patterns for achieving nanomolar NQO2 inhibition (IC50 values as low as 25–51 nM in optimized benzothiazole derivatives) [3]. Compound 851987-74-1 carries this validated 3,5-dimethoxy motif and offers the additional advantage of a hydrazide linker, which provides conformational flexibility distinct from the direct-linked benzothiazole-phenyl series. Researchers investigating NQO2 as a target for cancer therapy enhancement, neuroinflammation reduction in Parkinson's or Alzheimer's disease, or stroke should consider this compound as a readily available screening candidate, with the expectation that the 4-methoxy-7-methyl benzothiazole substitution may further improve active site shape complementarity based on computational modeling results [3].

Anti-MRSA Lead Discovery Leveraging Benzothiazole-Hydrazide SAR

Published antibacterial SAR for benzothiazole-hydrazide derivatives demonstrates that specific aryl substitutions on the hydrazide moiety produce bactericidal activity against MRSA ATCC 43300 through DNA gyrase B inhibition [4]. Compound 851987-74-1 represents an unexplored substitution pattern (3,5-dimethoxybenzohydrazide) within this chemotype, providing a procurement opportunity for medicinal chemistry teams seeking to diversify their benzothiazole-hydrazide library for anti-MRSA screening. The compound's computed properties (XLogP3 = 4.1, TPSA = 110 Ų) [2] predict adequate bacterial membrane permeability, and the 3,5-dimethoxy motif may furnish additional H-bond interactions with the GyrB catalytic pocket not accessible with previously tested mono-substituted aryl derivatives. Recommended as a follow-up compound to the published C10/C15/C24 series for MIC determination (broth microdilution) and time-kill kinetic studies.

Physicochemical Comparator for Benzothiazole Library Design

For medicinal chemistry groups building focused benzothiazole libraries, 851987-74-1 serves as a useful reference compound for evaluating the impact of dual methoxy substitution on the benzohydrazide phenyl ring on key drug-like properties. Its computed XLogP3 (4.1) and TPSA (110 Ų) [2] occupy a favorable region of oral drug-like chemical space, and its 6 rotatable bonds and 7 H-bond acceptors provide a benchmark for assessing how increased molecular flexibility and polarity affect solubility, permeability, and target binding within this scaffold class. Procurement as a reference standard enables direct comparison with mono-methoxy, fluoro-substituted, and unsubstituted analogs to empirically validate computational ADME predictions and guide library enumeration strategies.

Quote Request

Request a Quote for 3,5-dimethoxy-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.